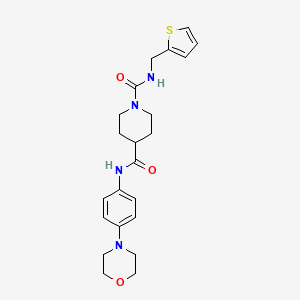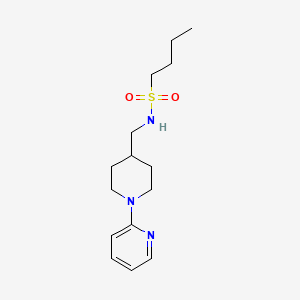
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods. For example, the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate was solved by molecular simulation methods . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps. For instance, the pH of the combined aqueous phases is modified to a value of between 11 and 13, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be quite diverse. For instance, the yield of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was between 55–92% and the products were obtained in the form of a white powder .Aplicaciones Científicas De Investigación
Ionic Liquids and Electrolytes
A study by Forsyth et al. (2006) synthesized a series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, characterizing their thermophysical properties for potential use as ionic liquids and solid electrolytes. These compounds exhibit low melting points and solid–solid transitions, indicating their utility as electrochemical materials with significant implications for battery and energy storage technologies (Forsyth et al., 2006).
Catalysis
Elavarasan et al. (2011) discussed the use of sulfonic acid functional ionic liquids, derived from similar structural motifs, as catalysts in the tert-butylation of phenol. These ionic liquids demonstrated promising catalytic activity, highlighting the potential of sulfonamide-based compounds in facilitating chemical reactions through enhanced selectivity and reusability (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Antimicrobial Properties
Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating the antimicrobial and antifungal activities of these compounds. This research underlines the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Mecanismo De Acción
The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological target. For example, piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Safety and Hazards
Direcciones Futuras
The future directions for research on similar compounds are vast. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Propiedades
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-2-3-12-21(19,20)17-13-14-7-10-18(11-8-14)15-6-4-5-9-16-15/h4-6,9,14,17H,2-3,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPXMOIKFBMLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)
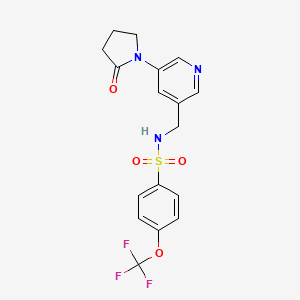
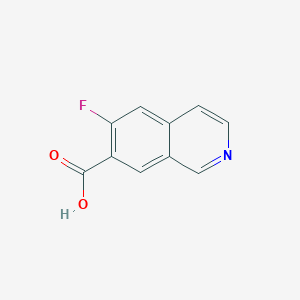

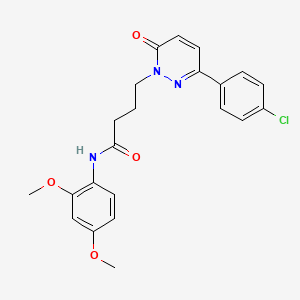
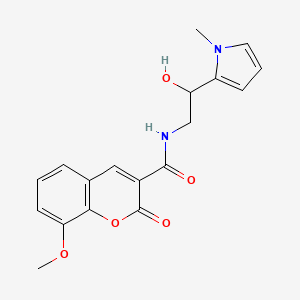
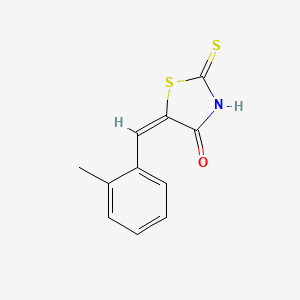
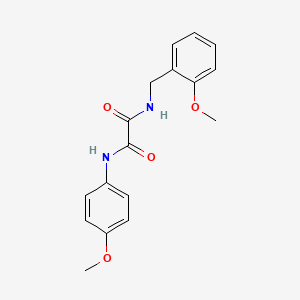

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
